molecular formula C18H26N4O2 B10936904 5-tert-butyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

5-tert-butyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B10936904
M. Wt: 330.4 g/mol
InChI Key: YHXNISYLSZJOMA-UHFFFAOYSA-N
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Description

5-(TERT-BUTYL)-N~3~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzisoxazole core, a pyrazole moiety, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(TERT-BUTYL)-N~3~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE typically involves multi-step organic synthesis. Key steps include the formation of the benzisoxazole ring, introduction of the pyrazole moiety, and attachment of the tert-butyl group. Common reagents used in these steps include hydrazine derivatives, tert-butyl halides, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(TERT-BUTYL)-N~3~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

5-(TERT-BUTYL)-N~3~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action for 5-(TERT-BUTYL)-N~3~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzisoxazole derivatives and pyrazole-containing molecules. Examples include:

  • 5-(TERT-BUTYL)-1H-PYRAZOLE-4-CARBONITRILE
  • 2,6-BIS(5-TERT-BUTYL-1H-PYRAZOL-3-YL)PYRIDINE
  • 1-TERT-BUTOXYCARBONYL-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRAZOLE

Uniqueness

The uniqueness of 5-(TERT-BUTYL)-N~3~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C18H26N4O2

Molecular Weight

330.4 g/mol

IUPAC Name

5-tert-butyl-N-[(1-ethylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

InChI

InChI=1S/C18H26N4O2/c1-5-22-9-8-13(20-22)11-19-17(23)16-14-10-12(18(2,3)4)6-7-15(14)24-21-16/h8-9,12H,5-7,10-11H2,1-4H3,(H,19,23)

InChI Key

YHXNISYLSZJOMA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC(=O)C2=NOC3=C2CC(CC3)C(C)(C)C

Origin of Product

United States

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